molecular formula C7H11N3S B2502128 3-(1H-pyrazol-1-yl)butanethioamide CAS No. 1006460-87-2

3-(1H-pyrazol-1-yl)butanethioamide

Cat. No.: B2502128
CAS No.: 1006460-87-2
M. Wt: 169.25
InChI Key: FKQSAQQUIFVYHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)butanethioamide typically involves the reaction of pyrazole derivatives with butanethioamide precursors. One common method includes the condensation of pyrazole with butanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)butanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-pyrazol-1-yl)butanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)butanamide: Similar structure but lacks the sulfur atom.

    3-(1H-pyrazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a thioamide.

    3-(1H-pyrazol-1-yl)butanenitrile: Contains a nitrile group instead of a thioamide.

Uniqueness

3-(1H-pyrazol-1-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thioamide group can participate in various chemical reactions, making this compound versatile for different applications .

Biological Activity

3-(1H-pyrazol-1-yl)butanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrazole ring linked to a butanethioamide moiety. The thioamide functional group is significant for its reactivity and interaction with biological targets. The molecular formula is C6H10N2SC_6H_10N_2S.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thioamide group can participate in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that it may disrupt bacterial cell membranes, leading to cell lysis and death.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Some research indicates that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways .

Comparative Studies

Comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
4-(1-methyl-1H-pyrazol-4-yl)butanethioamideSimilar pyrazole and thioamide structureAntimicrobial, potential anticancer effects
3-(1H-pyrazol-1-yl)butanoic acidContains a carboxylic acid instead of a thioamideLacks significant antimicrobial activity
3-(1H-pyrazol-1-yl)butanenitrileContains a nitrile group instead of a thioamideDifferent reactivity profile

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibiotics.
  • Cancer Cell Proliferation : In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.

Properties

IUPAC Name

3-pyrazol-1-ylbutanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-6(5-7(8)11)10-4-2-3-9-10/h2-4,6H,5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQSAQQUIFVYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=S)N)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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